

4-Chloro-3-(trifluoromethyl)benzoic acid CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Chloro-3-(trifluoromethyl)benzoic acid
Cat. No.:	B158943

[Get Quote](#)

An In-depth Technical Guide to **4-Chloro-3-(trifluoromethyl)benzoic acid**

CAS Number: 1737-36-6

This technical guide provides a comprehensive overview of **4-Chloro-3-(trifluoromethyl)benzoic acid**, a key building block in the development of pharmaceuticals and specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

4-Chloro-3-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid. The presence of a chlorine atom and a trifluoromethyl group on the benzoic acid ring makes it a versatile synthon for creating complex molecular architectures.^[1] Its key properties are summarized below.

Table 1: Chemical Identifiers and Descriptors

Identifier	Value
CAS Number	1737-36-6
Molecular Formula	C ₈ H ₄ ClF ₃ O ₂ [1]
Molecular Weight	224.56 g/mol [1]
IUPAC Name	4-chloro-3-(trifluoromethyl)benzoic acid [1]
Synonyms	4-Chloro- α,α,α -trifluoro-m-toluic acid, 5-Carboxy-2-chlorobenzotrifluoride, 3-Trifluoromethyl-4-chlorobenzoic acid [1]
InChI Key	PPHHAZOVVZBSCM-UHFFFAOYSA-N [2]
SMILES	C1=CC(=C(C=C1C(=O)O)C(F)(F)F)Cl [1]

Table 2: Physical Properties

Property	Value
Appearance	White to off-white crystalline powder [2][3]
Melting Point	163-165 °C [3]
Boiling Point	289.9 °C at 760 mmHg [3]
Flash Point	129 °C [3]
Water Solubility	0.039 g/L at 25 °C (Slightly soluble) [3]
XLogP3	3.7 [1]

Synthesis and Experimental Protocols

While a specific, detailed, step-by-step synthesis protocol for **4-Chloro-3-(trifluoromethyl)benzoic acid** is not readily available in public literature, a general synthetic pathway can be inferred from related reactions. The synthesis of its isocyanate derivative, a key intermediate for the anticancer drug sorafenib, starts from o-chlorotrifluoromethyl benzene. This suggests a plausible route involving oxidation of a methyl group or carboxylation of a related precursor.

General Experimental Protocol: Carboxylation (Illustrative)

The following is an illustrative protocol for a copper-catalyzed carboxylation of a related aryl halide, which demonstrates a potential synthetic route.

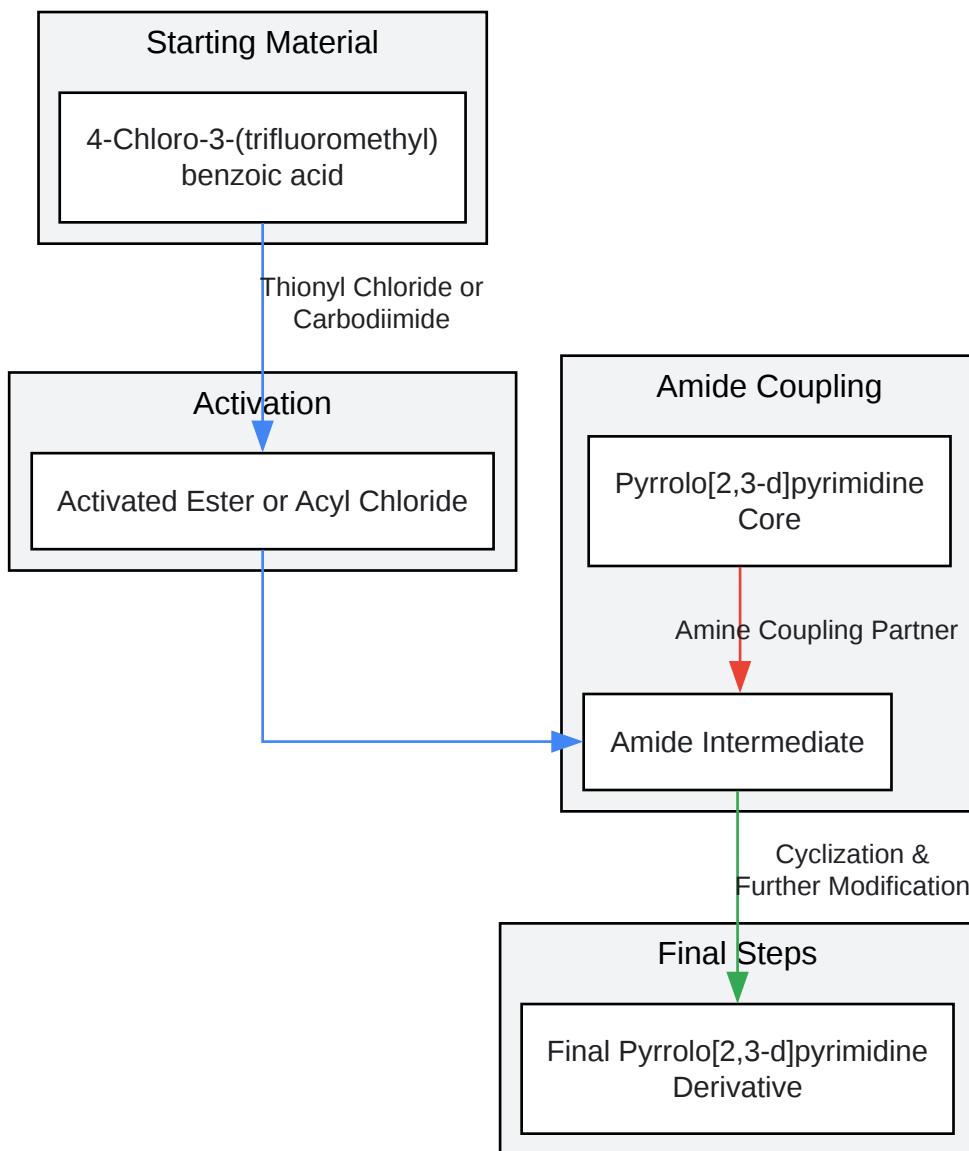
Materials:

- Aryl Halide Precursor (e.g., 1-chloro-2-(trifluoromethyl)-4-iodobenzene)
- Copper(I) catalyst (e.g., Cu(IPr)Cl)
- Carboxylating agent (e.g., a CO₂ source or surrogate)
- Solvent (e.g., THF)
- Hydrochloric Acid (1 M)
- Ethyl Acetate (EtOAc)
- Anhydrous Sodium Sulfate

Procedure:

- In a glovebox, charge a glass reaction tube with the Cu(IPr)Cl catalyst and the carboxylating agent.
- Add a solution of the aryl halide precursor in THF to the reaction tube.
- Seal the tube, remove it from the glovebox, and heat at 70 °C for 16 hours.
- After cooling to room temperature, add water to the reaction mixture.
- Acidify the mixture with 1 M aqueous HCl and saturate with sodium chloride.
- Extract the aqueous phase with ethyl acetate (3 x 5 mL).

- Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the desired benzoic acid derivative.^[3]


Applications in Synthesis

4-Chloro-3-(trifluoromethyl)benzoic acid is a valuable intermediate in the synthesis of biologically active molecules. Its functional groups can be modified through various chemical transformations to build complex structures.

Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

A significant application of this compound is in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which have shown antiproliferative activity against melanoma cell lines. The carboxylic acid group can be activated and reacted with an appropriate amine to form an amide bond, which is a key step in building the final heterocyclic structure.

The diagram below illustrates a generalized workflow for the synthesis of a complex molecule using **4-Chloro-3-(trifluoromethyl)benzoic acid** as a starting material.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for pyrrolo[2,3-d]pyrimidine derivatives.

Safety and Handling

4-Chloro-3-(trifluoromethyl)benzoic acid is classified as an irritant. Appropriate safety precautions should be taken when handling this compound.

Table 3: GHS Hazard Information

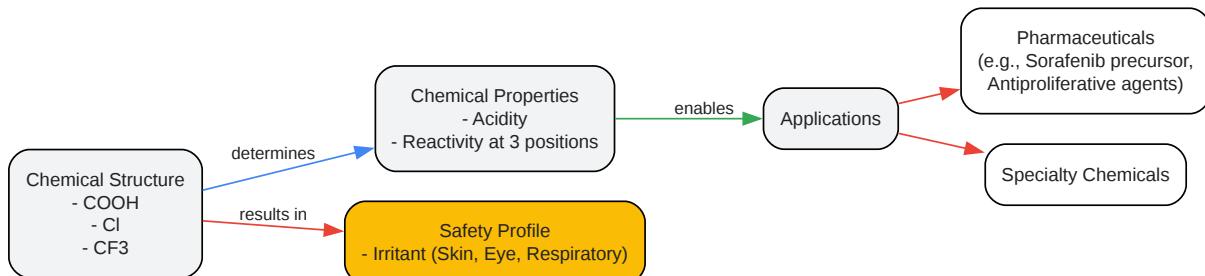
Hazard Class	Category
Acute Toxicity, Oral	May be harmful if swallowed
Skin Corrosion/Irritation	Category 2 (Causes skin irritation) [1]
Serious Eye Damage/Eye Irritation	Category 2A (Causes serious eye irritation) [1]
Specific Target Organ Toxicity (Single Exposure)	Category 3 (May cause respiratory irritation) [1]

GHS Pictogram:

- GHS07 (Exclamation Mark)

Hazard Statements:

- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)


Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this chemical in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Logical Relationship Diagram

The following diagram illustrates the logical relationships between the compound's structure, properties, and applications.

[Click to download full resolution via product page](#)

Caption: Interrelationship of compound characteristics and uses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-3-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 2773857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-3-(trifluoromethyl)benzoic acid | 1737-36-6 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- To cite this document: BenchChem. [4-Chloro-3-(trifluoromethyl)benzoic acid CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b158943#4-chloro-3-trifluoromethyl-benzoic-acid-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com